Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl
Overview
Description
Synthesis Analysis
The synthesis of derivatives of methyl 3,6-di-O-α-D-mannopyranosyl-α-D-mannopyranoside, including monodeoxy and dideoxy analogues, has been explored through methods such as NIS-promoted couplings and silver trifluoromethanesulfonate-promoted reactions (Oscarson & Tedebark, 1995). These methodologies highlight the complexity and the precision required in the synthesis of such sugar derivatives, providing a foundational approach that could be adapted for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl.
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as methyl 2,6-anhydro-3-deoxy-3-phthalimido-α-d-mannopyranoside, has been conducted using NMR spectroscopy and molecular modeling (Coxon, 1999). These studies provide insights into the conformational preferences of the mannopyranoside derivatives, which are crucial for understanding the reactivity and interactions of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl.
Chemical Reactions and Properties
Investigations into the reactivity of amino sugars have demonstrated the importance of the nitrogen protecting group on the stereoselectivity of glycosylation reactions, as shown in the synthesis of 3-amino-3-deoxy-beta-mannopyranosides (Crich & Xu, 2007). This research indicates that the chemical properties of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl can be finely tuned through the choice of protecting groups, affecting its potential reactivity and applications.
Scientific Research Applications
Synthesis of N-Linked Disaccharides : This compound is utilized in synthesizing S/N acetal heteroatom analogs of 1,2- and 1,3-linked mannopyranose disaccharides, which are components of oligosaccharides found in N-glycoproteins. These synthesized compounds are potential inhibitors of processing mannosidase class I and II enzymes involved in glycoprotein processing (Johnston & Pinto, 1998).
Investigation of Binding Sites in Lectins : Methyl 3-amino-3-deoxy-a-D-mannopyranoside is used in the synthesis of deoxy analogs of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside for studies related to the binding site of concanavalin A, a type of lectin (Oscarson & Tedebark, 1995).
Study of Vibrio cholerae O Antigen : It aids in synthesizing trisaccharides that mimic the terminus of the O antigen of Vibrio cholerae O:1, serotype Inaba, contributing to our understanding of bacterial antigens and potential vaccine development (Lei, Ogawa, & Kováč, 1995).
Preparation of Nitrogenous Galactose Derivatives : Research has been done on the steric course of nitromethane cyclization, where Methyl 3-amino-3-deoxy-a-D-mannopyranoside plays a role in the preparation of nitrogenous galactose derivatives (Baer & Kienzle, 1963).
Synthesis of Glycosidase Inhibitors : This compound is integral in preparing a library of 3-amino-sugars, which are potential glycosidase inhibitors. These inhibitors have applications in studying enzyme activity and could have therapeutic applications (Maxwell, Evinson, Emmerson, & Jenkins, 2006).
Safety And Hazards
While there are no specific safety hazards associated with this compound, standard laboratory precautions should be followed during handling and storage.
Future Directions
Areas for future exploration include:
- Biological Activity : Investigate its potential as a therapeutic agent (e.g., antimicrobial, antiviral, or anticancer properties).
- Chirality : Explore stereoselective synthesis for specific enantiomers.
- Derivatives : Design and synthesize derivatives for enhanced bioactivity.
Please note that this analysis is based on available literature and research. For a more detailed understanding, consult relevant scientific papers and consider experimental studies.
properties
IUPAC Name |
(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFRURBOSLCTIW-FEFNGDHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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